molecular formula C16H17ClN2O2 B4998478 N'-(4-chlorophenyl)-N-(4-methoxybenzyl)-N-methylurea

N'-(4-chlorophenyl)-N-(4-methoxybenzyl)-N-methylurea

Cat. No. B4998478
M. Wt: 304.77 g/mol
InChI Key: BFYRDOLJSMXRRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-N-(4-methoxybenzyl)-N-methylurea, also known as CMU, is a chemical compound that has been widely studied for its potential applications in scientific research. CMU is a white crystalline solid that belongs to the class of urea derivatives.

Scientific Research Applications

N'-(4-chlorophenyl)-N-(4-methoxybenzyl)-N-methylurea has been studied for its potential applications in various scientific research fields, including neuroscience, pharmacology, and toxicology. It has been shown to have a high affinity for sigma-1 receptors, which are involved in various cellular processes such as calcium signaling, neurotransmitter release, and neuronal survival. This compound has also been found to modulate the activity of ion channels, such as voltage-gated calcium channels, and to inhibit the activity of certain enzymes, such as acetylcholinesterase.

Mechanism of Action

The exact mechanism of action of N'-(4-chlorophenyl)-N-(4-methoxybenzyl)-N-methylurea is not fully understood, but it is believed to involve the modulation of sigma-1 receptors and ion channels. Sigma-1 receptors are known to interact with various proteins and lipids, and their activation has been shown to have neuroprotective effects. This compound has also been found to inhibit the activity of acetylcholinesterase, which is an enzyme that breaks down the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can increase the release of dopamine and serotonin in the brain, which are neurotransmitters involved in mood regulation and reward processing. This compound has also been found to have anti-inflammatory and antioxidant properties, which may have implications for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N'-(4-chlorophenyl)-N-(4-methoxybenzyl)-N-methylurea in lab experiments is its high affinity for sigma-1 receptors, which makes it a useful tool for studying the role of these receptors in various cellular processes. However, one limitation of using this compound is that it can also bind to other receptors and ion channels, which may complicate the interpretation of results. Additionally, the exact mechanism of action of this compound is not fully understood, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on N'-(4-chlorophenyl)-N-(4-methoxybenzyl)-N-methylurea. One area of interest is the potential use of this compound as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research is the development of more selective sigma-1 receptor ligands that can be used to study the specific functions of these receptors. Additionally, the role of this compound in modulating ion channels and enzymes warrants further investigation.

Synthesis Methods

The synthesis of N'-(4-chlorophenyl)-N-(4-methoxybenzyl)-N-methylurea can be achieved through the reaction of 4-chloroaniline with 4-methoxybenzyl isocyanate, followed by the reaction of the resulting intermediate with methylamine. The product obtained is then purified through recrystallization.

properties

IUPAC Name

3-(4-chlorophenyl)-1-[(4-methoxyphenyl)methyl]-1-methylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O2/c1-19(11-12-3-9-15(21-2)10-4-12)16(20)18-14-7-5-13(17)6-8-14/h3-10H,11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFYRDOLJSMXRRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=C(C=C1)OC)C(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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